PF-06827443

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

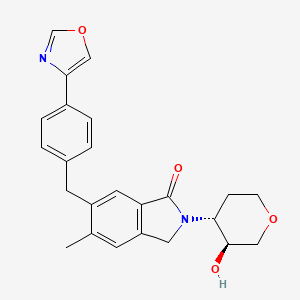

C24H24N2O4 |

|---|---|

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one |

InChI |

InChI=1S/C24H24N2O4/c1-15-8-19-11-26(22-6-7-29-13-23(22)27)24(28)20(19)10-18(15)9-16-2-4-17(5-3-16)21-12-30-14-25-21/h2-5,8,10,12,14,22-23,27H,6-7,9,11,13H2,1H3/t22-,23-/m1/s1 |

Clé InChI |

RBMHKFVYRIRMOG-DHIUTWEWSA-N |

SMILES isomérique |

CC1=CC2=C(C=C1CC3=CC=C(C=C3)C4=COC=N4)C(=O)N(C2)[C@@H]5CCOC[C@H]5O |

SMILES canonique |

CC1=CC2=C(C=C1CC3=CC=C(C=C3)C4=COC=N4)C(=O)N(C2)C5CCOCC5O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of PF-06827443

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06827443 is a potent, central nervous system (CNS)-penetrant, and orally bioavailable M1-selective positive allosteric modulator (PAM).[1] While initially characterized by its weak agonist activity at the human M1 receptor, further investigation has revealed that this compound exhibits robust allosteric agonist activity, particularly in systems with high M1 receptor reserve. This dual activity as a positive allosteric modulator and an allosteric agonist (ago-PAM) is a critical aspect of its pharmacological profile and is believed to contribute to both its potential therapeutic effects and its observed adverse effects, such as convulsions.[2][3][4] The agonist activity of this compound has been demonstrated across multiple species, including rat, dog, and human M1 receptors, in both in vitro cell lines and native tissue preparations.[2][3][4]

Core Mechanism of Action: M1 Muscarinic Acetylcholine (B1216132) Receptor Modulation

This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR). This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh.

In addition to its PAM activity, this compound can directly activate the M1 receptor in the absence of acetylcholine, a characteristic known as allosteric agonism.[2] The degree of this agonist activity is dependent on the level of M1 receptor expression, also known as receptor reserve.[2][3][4] In systems with higher receptor density, the agonist effects of this compound are more pronounced.[2]

Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of the M1 receptor, either by acetylcholine in the presence of a PAM like this compound or by an ago-PAM directly, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

Caption: Signaling pathway of this compound at the M1 muscarinic acetylcholine receptor.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

In Vitro Activity: Calcium Mobilization in CHO Cells Expressing M1 Receptors

| Cell Line | Agonist Activity (EC50, nM) | PAM Activity (EC50, nM) in presence of EC20 ACh | Reference |

| Rat M1-CHO | 180 | 32 | [2] |

| Dog M1-CHO | 350 | Not Reported | [2] |

| Human M1-CHO | >10,000 (weak agonist) | Not Reported | [2] |

In Vivo Activity: Electrophysiology in Mouse Prefrontal Cortex (PFC)

| Concentration | Effect on fEPSP Slope | M1 Dependence | Reference |

| 1 µM | 77.8 ± 4.27% of baseline (LTD) | Blocked by VU0255035 (M1 antagonist) | [2] |

| 10 µM | 51.8 ± 3.78% of baseline (LTD) | Blocked by VU0255035 (M1 antagonist) | [2] |

In Vivo Activity: Behavioral Convulsions in Mice

| Dose | Effect | M1 Dependence | Reference |

| 100 mg/kg (i.p.) | Induced behavioral convulsions (up to stage 3 on Racine scale) | Absent in M1 knockout mice | [2] |

Experimental Protocols

Calcium Mobilization Assay

Objective: To determine the agonist and PAM activity of this compound on M1 receptors.

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing rat, dog, or human M1 receptors were cultured in standard media. For experiments investigating the effect of receptor reserve, an inducible cell line was used where M1 receptor expression was controlled by tetracycline (B611298) concentration.[2]

-

Assay Preparation: Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition:

-

Agonist Mode: Increasing concentrations of this compound were added to the cells in the absence of acetylcholine.

-

PAM Mode: Increasing concentrations of this compound were added in the presence of a fixed, sub-maximal (EC20) concentration of acetylcholine.

-

-

Data Acquisition: Changes in intracellular calcium levels were measured using a fluorescent plate reader.

-

Data Analysis: Concentration-response curves were generated, and EC50 values were calculated using non-linear regression.[2]

Caption: Workflow for the in vitro calcium mobilization assay.

Brain Slice Electrophysiology

Objective: To assess the agonist effects of this compound on neuronal activity in a native tissue preparation.

Methodology:

-

Slice Preparation: Coronal brain slices containing the medial prefrontal cortex (mPFC) were prepared from adult mice.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in layer V of the prelimbic mPFC following electrical stimulation of layer II/III.[2]

-

Drug Application: After establishing a stable baseline recording, this compound (1 µM or 10 µM) was bath-applied for 20 minutes. In some experiments, the M1-selective antagonist VU0255035 was co-applied to determine M1 receptor dependence.

-

Data Analysis: The slope of the fEPSP was measured to quantify synaptic strength. A sustained reduction in the fEPSP slope was indicative of long-term depression (LTD).[2]

Caption: Workflow for brain slice electrophysiology experiments.

In Vivo Seizure Liability Assessment

Objective: To determine if this compound induces behavioral convulsions and if this effect is M1 receptor-mediated.

Methodology:

-

Animals: Adult C57Bl6/J wild-type and M1 knockout mice were used.

-

Drug Administration: Mice were administered a single high dose of this compound (100 mg/kg, intraperitoneally).

-

Behavioral Observation: Mice were observed for 3 hours following drug administration, and the severity of any convulsive behavior was scored using a modified Racine scale.

-

Data Comparison: The incidence and severity of convulsions were compared between wild-type and M1 knockout mice.[2]

Conclusion

This compound is a potent M1-selective positive allosteric modulator that also possesses significant allosteric agonist activity. This ago-PAM profile is a key determinant of its pharmacological effects, including its potential for both therapeutic benefit and adverse events. The dependence of its agonist activity on receptor reserve highlights the importance of carefully characterizing M1 PAM candidates in various in vitro and in vivo systems to fully understand their potential clinical utility. The methodologies and data presented in this guide provide a comprehensive overview of the core mechanism of action of this compound, offering valuable insights for researchers and drug development professionals in the field of muscarinic receptor modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Dual Agonist-Modulator Role of PF-06827443 in M1 Receptor Signaling: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of PF-06827443 and its complex interaction with the M1 muscarinic acetylcholine (B1216132) receptor. This compound is a potent, central nervous system-penetrant, and orally bioavailable M1-selective positive allosteric modulator (PAM) that has garnered significant interest for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] However, its pharmacological profile is nuanced, characterized by a dual mechanism of action that includes both positive allosteric modulation and direct receptor agonism.[2][4][5] This guide will dissect the signaling pathways, present key quantitative data, and detail the experimental methodologies used to characterize this compound.

Core Mechanism of Action: A Tale of Two Activities

This compound's primary role in M1 receptor signaling is twofold:

-

Positive Allosteric Modulator (PAM): In the presence of the endogenous orthosteric ligand, acetylcholine (ACh), this compound binds to a distinct allosteric site on the M1 receptor. This binding event enhances the receptor's response to ACh, potentiating downstream signaling. This is the canonical role of an M1 PAM, aimed at amplifying natural cholinergic signaling to improve cognitive function.[2][6]

-

Allosteric Agonist (Ago-PAM): Uniquely, this compound can also directly activate the M1 receptor in the absence of acetylcholine.[4][5] This intrinsic agonist activity is highly dependent on the cellular context, specifically the density of M1 receptors on the cell surface, a concept known as "receptor reserve."[2][4] In systems with a high receptor reserve, this compound demonstrates robust agonist activity, whereas this activity is minimal in low-reserve systems.[4] This "ago-PAM" characteristic is critical, as it has been linked to potential adverse effects.[4][6]

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.

Figure 1: M1 Receptor Signaling Pathway Activated by this compound.

Quantitative Pharmacological Profile

The dual activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Agonist and PAM Activity of this compound

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Calcium Mobilization | CHO | Rat M1 | Agonist EC50 | ~1 µM | [4] |

| Calcium Mobilization | CHO | Human M1 | Agonist Activity | Weak/Minimal | [4] |

| Calcium Mobilization | CHO (high expression) | Rat M1 | Agonist Emax | Robust | [4] |

| Calcium Mobilization | CHO (low expression) | Rat M1 | Agonist Emax | Minimal | [4] |

| Electrophysiology (sEPSC) | Mouse PFC Neurons | Mouse | Agonist Effect | Increased Frequency |[4] |

Table 2: In Vivo Effects of this compound

| Assay Type | Animal Model | Dose | Effect | Reference |

|---|---|---|---|---|

| Behavioral Convulsions | C57Bl6/J Mice | 100 mg/kg (i.p.) | M1-dependent convulsions | [4] |

| Cholinergic Adverse Events | Preclinical Models | Not Specified | Seizures/Convulsions |[1][7] |

Experimental Protocols

The characterization of this compound's role in M1 signaling relies on a suite of specialized assays. Below are the detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is fundamental for assessing both the agonist and PAM activity of compounds targeting Gq-coupled receptors like M1.

Objective: To measure the ability of this compound to induce intracellular calcium release (agonist activity) and to potentiate ACh-induced calcium release (PAM activity).

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 receptor are cultured to confluence in appropriate media. For receptor reserve studies, inducible cell lines are used to control the level of M1 expression.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is established.

-

Agonist Mode: this compound is added at various concentrations, and the fluorescence intensity is measured over time to detect direct M1 activation.

-

PAM Mode: A sub-maximal (EC20) concentration of acetylcholine is added, followed by the addition of varying concentrations of this compound. The potentiation of the ACh-induced fluorescence signal is measured.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Data are normalized to the maximal response of a full agonist (like ACh) and plotted against compound concentration to determine EC50 and Emax values.

Figure 2: Experimental Workflow for the Calcium Mobilization Assay.

In Vivo Behavioral Convulsion Assay

This assay assesses the potential for M1-mediated adverse effects in a whole-animal model.

Objective: To determine if this compound induces convulsive behavior and if this effect is mediated by the M1 receptor.

Methodology:

-

Animal Model: Adult C57Bl6/J (wild-type) and M1-knockout (M1-KO) mice are used.

-

Compound Administration: this compound is formulated (e.g., in 10% Tween 80) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg).

-

Behavioral Observation: Mice are observed continuously for a period of up to 3 hours post-injection.

-

Scoring: Convulsive behaviors are scored using a modified Racine scale (0-5), where 0 represents no change in behavior and 5 represents severe, generalized tonic-clonic seizures.

-

Data Analysis: The mean convulsion scores are calculated for each group (wild-type vs. M1-KO). A significant reduction or absence of convulsions in the M1-KO group indicates that the effect is M1-dependent.[4]

The Critical Role of Receptor Reserve

A key finding in the study of this compound is that its agonist activity is directly related to the M1 receptor expression level.[4] This has significant implications for drug development, as receptor densities can vary between different brain regions and patient populations. A compound that is a pure PAM in a low-expression system could become a potent agonist in a high-expression system, potentially leading to adverse effects. This highlights the necessity of characterizing M1 PAM candidates in multiple systems with varying receptor reserves.[4]

Figure 3: Relationship between M1 Receptor Reserve and this compound Activity.

Conclusion

This compound is a complex M1-selective ligand that functions as both a positive allosteric modulator and a direct allosteric agonist. Its agonist activity is particularly pronounced in systems with high M1 receptor expression, a factor that has been linked to M1-dependent adverse effects like convulsions in preclinical models.[4] This dual pharmacology underscores the critical importance of comprehensive in vitro and in vivo characterization of M1 PAMs. Understanding the nuances of ago-PAM activity and its dependence on receptor reserve is paramount for the development of safer and more effective M1-targeted therapeutics for cognitive disorders. The findings suggest that M1 PAMs with minimal to no intrinsic agonist activity may offer a more favorable profile for enhancing cognition without inducing excessive receptor activation.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

PF-06827443 as an M1 Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06827443 is a potent, central nervous system (CNS) penetrant, and orally bioavailable selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the CNS and are implicated in cognitive processes, making them a key target for therapeutic intervention in conditions such as Alzheimer's disease and the cognitive deficits associated with schizophrenia. As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. However, emerging evidence indicates that this compound also possesses intrinsic allosteric agonist activity, classifying it as an "ago-PAM." This dual activity profile has been a subject of investigation, particularly in understanding the relationship between its modulatory effects and observed adverse events. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound at the Rat M1 Receptor

| Parameter | Value (nM) | Description |

| PAM EC50 | 36.1 ± 4.9 | The concentration of this compound that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine. |

| Agonist EC50 | 1900 | The concentration of this compound that produces 50% of its maximal response in the absence of acetylcholine. |

Data from calcium mobilization assays in CHO cells expressing the rat M1 receptor.

Table 2: In Vivo Activity of this compound in Mice

| Parameter | Value (mg/kg) | Description |

| Convulsion-inducing dose | 100 | A single intraperitoneal dose of this compound that was observed to induce behavioral convulsions in C57Bl6/J mice.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

A competitive binding assay is utilized to determine the ability of this compound to interact with the orthosteric binding site of the M1 receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor are used.

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl2, and 100 mM NaCl, pH 7.4.

-

Procedure:

-

This compound is serially diluted to create a range of concentrations.

-

Cell membranes (10 µg) are incubated with the various concentrations of this compound.

-

A concentration of [3H]-NMS equivalent to its Kd value is added to the incubation mixture.

-

The mixture is incubated at room temperature for 3 hours with constant shaking.

-

Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled antagonist, such as atropine.

-

The amount of bound radioligand is quantified using liquid scintillation counting.

-

-

Data Analysis: The data is analyzed to determine if this compound displaces [3H]-NMS from the receptor. While a specific Ki value for this compound has not been reported, studies indicate that it can inhibit [3H]-NMS binding, suggesting negative cooperativity with the orthosteric antagonist binding site.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to act as a PAM and an allosteric agonist by detecting changes in intracellular calcium levels following M1 receptor activation.

-

Cell Line: CHO cells stably expressing the rat, dog, or human M1 receptor.

-

Assay Principle: The M1 receptor is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.

-

Procedure for PAM Activity:

-

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Cells are then exposed to a range of concentrations of this compound.

-

A fixed, sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M1 receptor.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader.

-

-

Procedure for Agonist Activity:

-

Cells are loaded with a calcium-sensitive dye.

-

Cells are exposed to a range of concentrations of this compound in the absence of acetylcholine.

-

The change in fluorescence is measured to determine the direct agonistic effect of this compound.

-

-

Data Analysis: Concentration-response curves are generated to calculate the EC50 values for both PAM and agonist activities.

In Vivo Seizure Model

This behavioral assay assesses the potential for this compound to induce adverse neurological effects.

-

Animal Model: C57Bl6/J mice.

-

Drug Administration: this compound is formulated in 10% Tween 80 and administered via a single intraperitoneal (i.p.) injection.

-

Procedure:

-

Control: To confirm the M1-dependency of the observed effects, the experiment is also conducted in M1 receptor knockout (M1-KO) mice, which should not exhibit convulsions when treated with this compound.[1]

Electrophysiology in Prefrontal Cortex Slices

These experiments investigate the effects of this compound on synaptic transmission and plasticity in a brain region relevant to cognition.

-

Tissue Preparation: Coronal brain slices (400 µm) containing the prelimbic prefrontal cortex are prepared from 6-10-week-old male C57BL6/J mice.[1]

-

Recording Types:

-

Field Excitatory Postsynaptic Potentials (fEPSPs): fEPSPs are recorded in layer V, evoked by electrical stimulation of layers II-III. This setup is used to assess long-term depression (LTD).

-

Spontaneous Excitatory Postsynaptic Currents (sEPSCs): Whole-cell patch-clamp recordings are performed on layer V pyramidal neurons to measure sEPSCs.

-

-

Procedure for LTD:

-

A stable baseline of fEPSPs is recorded.

-

This compound (at concentrations of 1 µM and 10 µM) is bath-applied to the slices.

-

Changes in the fEPSP slope are monitored over time to determine if LTD is induced.

-

-

Procedure for sEPSCs:

-

A baseline of sEPSC activity is recorded from a pyramidal neuron clamped at -70 mV.

-

10 µM this compound is applied to the slice.

-

Changes in the frequency and amplitude of sEPSCs are measured.

-

-

Findings: this compound has been shown to induce a sustained LTD of fEPSPs and increase the frequency of sEPSCs in the prefrontal cortex, indicating its ability to modulate synaptic activity in this region.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

Caption: Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.

Experimental Workflow for this compound Evaluation

Caption: Preclinical evaluation workflow for an M1 PAM like this compound.

Logical Relationship of this compound's Dual Activity

Caption: The dual agonistic and modulatory actions of this compound.

References

Core Activity: An M1 Ago-Positive Allosteric Modulator

An in-depth analysis of the M1-selective positive allosteric modulator (PAM), PF-06827443, reveals significant intrinsic agonist activity, a characteristic that has profound implications for its therapeutic potential and adverse effect profile. This technical guide synthesizes the available data on the ago-PAM nature of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant M1-selective positive allosteric modulator.[1] While initially developed as a PAM to enhance the cognitive benefits of M1 receptor activation in conditions like Alzheimer's disease and schizophrenia, further investigation has demonstrated that it also possesses robust intrinsic agonist activity.[2][3][4][5] This dual activity classifies it as an "ago-PAM," meaning it can directly activate the M1 receptor in the absence of an orthosteric agonist (like acetylcholine) and also potentiate the effects of the endogenous agonist.

The agonist activity of this compound is not constant but is highly dependent on the level of M1 receptor expression, a concept known as receptor reserve.[2][3][4][5] In systems with high receptor reserve, the compound exhibits strong agonist effects.[2] This has been consistently observed across cell lines expressing rat, dog, and human M1 receptors, as well as in native tissue preparations.[2][3][4][5]

The intrinsic agonist activity is believed to be a contributing factor to the adverse effects observed with some M1 PAMs, including this compound.[2] While high doses in rats resulted in minimal adverse effects, severe seizures were observed when administered to dogs, an effect linked to its M1-dependent agonist activity.[2] In mice, this compound has been shown to induce behavioral convulsions in an M1-dependent manner.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the intrinsic agonist and PAM activity of this compound from the available literature.

| Parameter | Value | Species/System | Assay | Reference |

| Agonist Activity | ||||

| Concentration for LTD | 1 µM | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |

| LTD Induction at 1 µM | 77.8 ± 4.27% depression of fEPSPs | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |

| Concentration for LTD | 10 µM | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |

| LTD Induction at 10 µM | 51.8 ± 3.78% depression of fEPSPs | Mouse Prefrontal Cortex Slices | Field Excitatory Post-Synaptic | [2] |

| sEPSC Frequency Increase | Statistically significant at 10 µM | Mouse Prefrontal Cortex Slices | Whole-cell patch-clamp | [2] |

| Behavioral Effects | ||||

| Convulsion-inducing Dose | 100 mg/kg (i.p.) | C57Bl6/J mice | Modified Racine scale | [2] |

| PAM Activity | ||||

| Concentration for PAM mode | Presence of an EC20 of Acetylcholine (B1216132) | rM1-CHO cells | Calcium Mobilization | [2] |

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the agonist and PAM activity of compounds by measuring changes in intracellular calcium concentration following receptor activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO).

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

For agonist mode, this compound is added at various concentrations, and the change in fluorescence is recorded.

-

For PAM mode, an EC20 concentration of acetylcholine (ACh) is added along with varying concentrations of this compound, and the change in fluorescence is measured.

-

Data are normalized to the maximal response induced by a saturating concentration of a full agonist (e.g., ACh) to generate concentration-response curves.

-

Electrophysiology in Mouse Prefrontal Cortex Slices

This ex vivo technique assesses the effect of this compound on synaptic plasticity, specifically long-term depression (LTD), in a native brain circuit.

-

Tissue Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 300 µm thick) of the prefrontal cortex (PFC) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF.

-

-

Field Potential Recordings:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in layer II/III of the PFC, and a recording electrode is placed in layer V to measure field excitatory post-synaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is established.

-

This compound is bath-applied at the desired concentration (e.g., 1 µM or 10 µM) for a defined period (e.g., 20 minutes).

-

The change in the fEPSP slope is monitored to determine the induction of LTD.

-

-

Whole-Cell Patch-Clamp Recordings:

-

Pyramidal neurons in layer V of the PFC are visualized.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch is ruptured to allow for whole-cell recording of spontaneous excitatory postsynaptic currents (sEPSCs).

-

After establishing a stable baseline, this compound is applied, and changes in the frequency and amplitude of sEPSCs are measured.

-

In Vivo Behavioral Convulsion Assay

This assay evaluates the potential of this compound to induce seizures in live animals.

-

Animals: C57Bl6/J mice and M1 knockout (KO) mice.

-

Procedure:

-

Mice are administered a single dose of this compound (e.g., 100 mg/kg) or vehicle (e.g., 10% Tween 80) via intraperitoneal (i.p.) injection.

-

Animals are observed for a period of time (e.g., 3 hours).

-

The presence and severity of convulsions are scored using a modified Racine scale (ranging from 0 for no response to 5 for severe, tonic-clonic seizures).

-

The use of M1-KO mice helps to confirm that the observed effects are mediated by the M1 receptor.

-

Visualizations

Signaling Pathway of this compound at the M1 Receptor

Caption: M1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Assessing LTD

Caption: Workflow for electrophysiological assessment of long-term depression.

Logic Diagram for M1-Dependent Convulsions

Caption: Demonstrating M1 receptor dependency of this compound-induced convulsions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems. | Semantic Scholar [semanticscholar.org]

PF-06827443 and M1 Receptor Modulation in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive deficits. The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for enhancing cognitive function in schizophrenia. Positive allosteric modulators (PAMs) of the M1R offer a potential advantage over orthosteric agonists by providing greater subtype selectivity and preserving the temporal and spatial dynamics of endogenous acetylcholine signaling. This technical guide focuses on PF-06827443, an M1 PAM, and the broader applications of M1 PAMs in preclinical models of schizophrenia.

This compound: An M1 Positive Allosteric Modulator with Ago-PAM Activity

This compound is a potent and highly selective M1 PAM.[1][2] However, it also exhibits intrinsic agonist activity, classifying it as an "ago-PAM".[1][2] This dual activity profile has been a subject of investigation, as the intrinsic agonism of some M1 PAMs may contribute to adverse effects and potentially limit their therapeutic window.[1][3]

In Vitro Profile

Studies in cell lines expressing rat, dog, and human M1 receptors have demonstrated that this compound acts as an allosteric agonist, with its agonist activity being dependent on the level of receptor expression (receptor reserve).[1][2]

In Vivo Profile

Preclinical in vivo studies have provided insights into the physiological effects of this compound. A key finding is its dose-dependent induction of behavioral convulsions in mice, an effect that is M1 receptor-mediated.[1]

Table 1: Summary of In Vivo Effects of this compound

| Species | Dose | Route of Administration | Observed Effect | Citation |

| C57Bl6/J Mice | 100 mg/kg | Intraperitoneal | Induction of behavioral convulsions (modified Racine scale) | [1] |

M1 PAMs in Preclinical Models of Schizophrenia-Related Cognitive Deficits

While specific data on the efficacy of this compound in validated animal models of schizophrenia-associated cognitive deficits is limited in the public domain, the broader class of M1 PAMs has shown promise in this area.[1][4] These studies often utilize pharmacological models, such as the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801, to induce cognitive impairments relevant to schizophrenia.[5][6]

Table 2: Efficacy of Other M1 PAMs in Schizophrenia-Related Cognitive Models

| Compound | Animal Model | Behavioral Assay | Key Finding | Citation |

| BQCA | MK-801-induced cognitive deficit in mice | Y-maze spatial memory test | In combination with atypical antipsychotics (clozapine, aripiprazole), BQCA reversed MK-801-induced memory impairments. | [5] |

| VU0453595 | - | Novel Object Recognition (NOR) | Improved performance in the NOR test, indicating enhanced recognition memory. | [3] |

Experimental Protocols

Behavioral Convulsion Assessment

Objective: To assess the potential for a compound to induce seizure-like activity.

Methodology:

-

Animals: C57Bl6/J mice are commonly used.[1]

-

Drug Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 10% Tween 80) and administered via the desired route (e.g., intraperitoneally).[1]

-

Observation: Following administration, animals are observed for a specified period (e.g., 3 hours).[1]

-

Scoring: The severity of any convulsive behavior is rated using a standardized scale, such as the modified Racine scale (ranging from 0 for no response to 5 for severe, tonic-clonic seizures).[1]

-

Control Group: A control group receiving the vehicle alone is included. To confirm M1 receptor mediation, M1 knockout mice can be used.[1]

Y-Maze Spatial Memory Test

Objective: To evaluate short-term spatial recognition memory.

Methodology:

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Training Phase: A mouse is placed in one arm and allowed to explore two arms of the maze for a set period, with the third arm blocked.

-

Testing Phase: After an inter-trial interval, the mouse is returned to the starting arm and allowed to freely explore all three arms.

-

-

Data Analysis: The percentage of time spent in the novel (previously blocked) arm and the number of entries into each arm are recorded and analyzed. A preference for the novel arm indicates intact spatial memory.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Methodology:

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena to acclimate.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Testing Phase: After an inter-trial interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better recognition memory.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and modulated by this compound.

Experimental Workflow for Preclinical Assessment of Cognitive Enhancers

This diagram illustrates a typical workflow for evaluating the efficacy of a compound like an M1 PAM in a preclinical model of schizophrenia-related cognitive deficits.

Caption: A generalized workflow for testing cognitive-enhancing compounds in animal models of schizophrenia.

Conclusion

This compound is a valuable research tool for probing the M1 muscarinic receptor system. Its characterization as an ago-PAM highlights the complexities of allosteric modulation and the need to carefully evaluate the intrinsic activity of such compounds. While direct evidence for the efficacy of this compound in ameliorating cognitive deficits in schizophrenia models is not extensively published, the broader class of M1 PAMs continues to be a promising area of research. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of M1 PAMs with varying degrees of agonist activity for the treatment of cognitive impairment in schizophrenia.

References

- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive Allosteric Modulation of the Muscarinic M1 Receptor Improves Efficacy of Antipsychotics in Mouse Glutamatergic Deficit Models of Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual Role of PF-06827443 in Alzheimer's Disease Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of PF-06827443, a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), and its implications for Alzheimer's disease (AD) research. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, outlines detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. One of the key pathological features of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). The M1-mAChR, predominantly expressed in brain regions critical for cognition such as the hippocampus and cortex, represents a promising therapeutic target to ameliorate these cognitive deficits. This compound has been investigated for its potential to enhance cholinergic signaling and improve cognitive function.

Core Mechanism of Action and Preclinical Findings

This compound acts as an M1-PAM, binding to an allosteric site on the receptor to potentiate the effects of the endogenous ligand, acetylcholine. However, extensive research has revealed that this compound also possesses intrinsic agonist activity, directly activating the M1 receptor in the absence of ACh. This dual activity classifies it as an "ago-PAM."[1][2]

This ago-PAM nature is dependent on the receptor reserve in the cellular system.[1] In systems with high M1 receptor expression, this compound exhibits robust agonist activity, which is thought to contribute to observed adverse effects.[1] Preclinical studies in rats and dogs have shown that while this compound has pro-cognitive effects and good brain penetrance, it can also induce cholinergic adverse effects and convulsions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and ex vivo studies of this compound.

Table 1: In Vitro Agonist Activity of this compound in CHO Cells with Inducible M1 Receptor Expression

| Tetracycline (TET) Concentration | M1 Receptor Expression Level | Agonist EC50 (nM) | Efficacy (% ACh Max) |

| 25 ng | Moderate | 2300 | 54 ± 5% |

| 1 µg | High | 400 | 78 ± 2% |

| Data from a study using Chinese Hamster Ovary (CHO) cells with tetracycline-inducible expression of the M1 receptor. Increased TET concentration leads to higher receptor expression. |

Table 2: Ex Vivo Electrophysiological Effects of this compound on Long-Term Depression (LTD) in Mouse Prefrontal Cortex (PFC)

| Compound Concentration | Effect on Field Excitatory Postsynaptic Potentials (fEPSPs) |

| 1 µM this compound | 77.8 ± 4.27% of baseline (Induction of LTD) |

| 10 µM this compound | 51.8 ± 3.78% of baseline (Stronger induction of LTD) |

| 1 µM this compound + 10 µM VU0255035 (M1 antagonist) | 101.6 ± 9.30% of baseline (LTD is blocked) |

| Data represents the normalized fEPSP slope 46-50 minutes after drug washout. |

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms and experimental investigation of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: M1 Receptor Gq Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for M1-Dependent Long-Term Depression (LTD).

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field.

In Vitro Calcium Mobilization Assay

This assay measures the agonist activity of this compound by detecting changes in intracellular calcium concentration in cells expressing the M1 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1-mAChR.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound and a reference agonist (e.g., Acetylcholine).

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the M1-expressing CHO cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate the plate at 37°C for 45-60 minutes.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Baseline Reading: Place the plate in the fluorescence reader and take a baseline fluorescence reading for several seconds.

-

Compound Addition: The instrument automatically adds the prepared compound dilutions to the wells.

-

Signal Detection: Immediately following compound addition, measure the fluorescence intensity kinetically for a period of 2-3 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The agonist activity is quantified by calculating the EC50 (the concentration of compound that elicits 50% of the maximal response) and the Emax (the maximum response) from the concentration-response curves.

Ex Vivo Brain Slice Electrophysiology for Long-Term Depression (LTD)

This protocol is used to assess the ability of this compound to induce synaptic plasticity, specifically LTD, in a relevant brain circuit.

Materials:

-

C57BL/6J mice.

-

Vibrating microtome (vibratome).

-

Artificial cerebrospinal fluid (aCSF), composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose, bubbled with 95% O2 / 5% CO2.

-

Recording chamber and perfusion system.

-

Glass microelectrodes.

-

Electrophysiology recording rig with amplifier and digitizer.

Procedure:

-

Animal Anesthesia and Brain Extraction: Anesthetize the mouse and rapidly decapitate. Extract the brain and place it in ice-cold, oxygenated aCSF.

-

Brain Slicing: Prepare 300-400 µm thick coronal slices containing the prefrontal cortex using a vibratome in ice-cold aCSF.

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF.

-

Electrode Placement: Position a stimulating electrode in layer II/III of the prelimbic PFC and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable response, record baseline fEPSPs every 30 seconds for at least 20 minutes.

-

LTD Induction: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) for 20 minutes.

-

Washout and Post-Induction Recording: Wash out the drug with regular aCSF and continue recording for at least 60 minutes to observe the depression of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSPs. Normalize the data to the average slope during the baseline period. LTD is quantified as the percentage reduction in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive processes and neurodegenerative diseases like Alzheimer's. Its character as a potent ago-PAM highlights a critical consideration in the development of M1-targeted therapeutics: the balance between desired pro-cognitive effects and the potential for adverse effects driven by excessive receptor activation. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other M1 modulators, with the ultimate goal of developing safe and effective treatments for Alzheimer's disease.

References

- 1. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis of PF-06827443: A Technical Guide

Introduction

PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] As a research chemical, it plays a crucial role in investigating the therapeutic potential of M1 receptor modulation for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the synthetic pathway for this compound, including detailed experimental protocols and quantitative data, intended for researchers and professionals in drug development. The synthesis is based on the route disclosed by Davoren et al. in the Journal of Medicinal Chemistry.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The core of the molecule is constructed through a series of reactions that form the imidazo[4,5-b]pyridin-2-one scaffold, followed by key coupling reactions to introduce the requisite side chains. The overall synthetic strategy is depicted in the following diagram.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-(5-methoxypyridin-2-yl)-3-nitropyridin-2-amine (Intermediate 1)

A mixture of 2-chloro-3-nitropyridine (1.0 eq), 5-methoxy-2-pyridinamine (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane (B91453) is heated at 100 °C for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Intermediate 1.

Step 2: Synthesis of N2-(5-methoxypyridin-2-yl)pyridine-2,3-diamine (Intermediate 2)

To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol (B145695) and water is added iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq). The reaction mixture is heated at 80 °C for 4 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate 2, which is used in the next step without further purification.

Step 3: Synthesis of 4-(5-methoxypyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 3)

A solution of Intermediate 2 (1.0 eq) and 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) is heated at reflux for 12 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to yield Intermediate 3.

Step 4: Synthesis of 1,3-dimethyl-4-(5-methoxypyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 4)

To a suspension of Intermediate 3 (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added methyl iodide (2.5 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 18 hours. The mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford Intermediate 4.

Step 5: Synthesis of this compound

The final step involves a modification of a substituent on the imidazo[4,5-b]pyridin-2-one core of Intermediate 4. The specific details of this transformation are proprietary and have not been publicly disclosed in full. However, it is understood to involve a selective chemical modification to arrive at the final structure of this compound.

Quantitative Data

The following table summarizes the typical yields for the key synthetic steps.

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Intermediate 1 | 2-chloro-3-nitropyridine | 5-methoxy-2-pyridinamine, Pd2(dba)3, Xantphos, Cs2CO3 | 85-95 |

| 2 | Intermediate 2 | Intermediate 1 | Fe, NH4Cl | 90-98 |

| 3 | Intermediate 3 | Intermediate 2 | CDI | 80-90 |

| 4 | Intermediate 4 | Intermediate 3 | CH3I, K2CO3 | 75-85 |

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the complex final product. The workflow can be visualized as follows:

Caption: Logical workflow of the this compound synthesis.

The synthesis of this compound is a well-defined process that can be reliably executed by skilled synthetic chemists. The procedures outlined in this guide, based on published literature, provide a clear pathway to obtaining this valuable research compound. The modular nature of the synthesis also allows for the potential generation of analogs for further structure-activity relationship studies.

References

PF-06827443: A Technical Overview of CNS Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

PF-06827443 is a potent and selective M1 positive allosteric modulator (PAM) that has been investigated for its potential in treating cognitive deficits. A critical aspect of its preclinical evaluation revolves around its ability to reach its target in the central nervous system (CNS) and its viability as an orally administered therapeutic. This technical guide synthesizes the available information on the CNS penetration and bioavailability of this compound.

Core Physicochemical and Pharmacological Properties

This compound is characterized as a potent, low-clearance, orally bioavailable, and CNS-penetrant M1-selective PAM with minimal agonist activity in certain assays. However, further studies revealed it to be a robust allosteric agonist, particularly in systems with high M1 receptor reserve. This dual activity is a critical consideration in its pharmacological profile and is linked to observed adverse effects. The compound has been shown to induce cholinergic adverse events and convulsions in preclinical animal models, including rats and dogs.

Quantitative Data Summary

Detailed quantitative data on the CNS penetration and oral bioavailability of this compound are not extensively available in the public domain. Preclinical studies have described it as having "good brain penetrance," but specific values for key parameters such as brain-to-plasma ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) have not been disclosed in the reviewed literature. Similarly, while characterized as "orally bioavailable," the precise percentage of oral bioavailability (F%) in different species has not been publicly reported.

Due to the proprietary nature of early-stage drug development data, a comprehensive, publicly available dataset for this compound's pharmacokinetic properties remains elusive. The following table structure is provided as a template for how such data would be presented if available.

Table 1: Preclinical Pharmacokinetic Profile of this compound (Illustrative)

| Parameter | Species | Value | Method | Reference |

| CNS Penetration | ||||

| Brain-to-Plasma Ratio (Kp) | Rat | Data Not Available | ||

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat | Data Not Available | ||

| CSF-to-Plasma Ratio | Rat | Data Not Available | ||

| Oral Bioavailability | ||||

| Bioavailability (F%) | Rat | Data Not Available | ||

| Bioavailability (F%) | Dog | Data Not Available | ||

| General Pharmacokinetics | ||||

| Clearance | Rat | Low | [1] | |

| Clearance | Dog | Low | [1] |

Experimental Protocols

Detailed experimental protocols for the assessment of CNS penetration and bioavailability of this compound are not publicly available. However, based on standard practices in preclinical drug development, the following methodologies would likely have been employed.

CNS Penetration Assessment (Hypothetical Protocol)

Objective: To determine the extent of this compound distribution into the central nervous system.

Method: In vivo rodent model (e.g., Sprague-Dawley rats).

-

Dosing: Administration of a single dose of this compound, either intravenously (for initial characterization) or orally.

-

Sample Collection: At various time points post-dosing, blood and brain tissue samples are collected from cohorts of animals. Cerebrospinal fluid (CSF) may also be collected.

-

Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.

-

Bioanalysis: Concentrations of this compound in plasma, brain homogenate, and CSF are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma at a specific time point (often at steady state).

-

The unbound brain-to-plasma concentration ratio (Kp,uu) is determined by correcting the Kp value for the unbound fraction of the drug in brain tissue and plasma. This is a more accurate measure of the drug's ability to engage CNS targets.

-

Oral Bioavailability Assessment (Hypothetical Protocol)

Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.

Method: In vivo crossover study in a relevant animal species (e.g., rats or dogs).

-

Intravenous (IV) Administration: A cohort of animals receives a single IV dose of this compound. Blood samples are collected at multiple time points to determine the plasma concentration-time profile and calculate the area under the curve (AUC) for the IV dose (AUCIV).

-

Oral (PO) Administration: After a suitable washout period, the same cohort of animals receives a single oral dose of this compound. Blood samples are collected over the same time course to determine the plasma concentration-time profile and calculate the AUC for the oral dose (AUCPO).

-

Bioanalysis: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.

-

Data Analysis: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

Signaling Pathway and Potential for Adverse Effects

The following diagram illustrates the dual activity of this compound as both a positive allosteric modulator and a direct agonist at the M1 muscarinic acetylcholine (B1216132) receptor, which is hypothesized to underlie its convulsive effects.

Caption: Dual agonist and PAM activity of this compound at the M1 receptor leading to adverse effects.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

This diagram outlines the typical workflow for evaluating the CNS penetration and oral bioavailability of a drug candidate like this compound.

Caption: A generalized workflow for in vivo pharmacokinetic studies of a CNS drug candidate.

References

Foundational Research on PF-06827443: A Technical Guide on its Ago-PAM Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding the M1-selective positive allosteric modulator (PAM), PF-06827443. It focuses on its prominent ago-PAM (ago-positive allosteric modulator) activity, a characteristic with significant implications for its therapeutic potential and adverse effect profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction: The Dual Identity of this compound

This compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant M1-selective PAM.[1] While initially reported to have only weak agonist activity at human M1 receptors, subsequent foundational research has demonstrated that this compound is, in fact, a robust allosteric agonist.[2][3] This intrinsic agonist activity, independent of the presence of the endogenous ligand acetylcholine (B1216132), is a critical factor in its pharmacological profile.

Studies have revealed that the agonist activity of this compound is highly dependent on the M1 receptor expression levels, or "receptor reserve".[2][3] In systems with high receptor density, its agonist effects are pronounced. This characteristic is believed to contribute to the M1-dependent adverse effects, such as convulsions, observed in preclinical animal models.[2][4] The following sections will delve into the quantitative data and experimental protocols that form the basis of our current understanding of this compound's ago-PAM nature.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound, focusing on its activity in both in vitro and native tissue systems.

Table 1: In Vitro Calcium Mobilization in M1-Expressing CHO Cells

| Assay Mode | Cell Line | Agonist (this compound) | EC50 | % Max Response (vs. ACh) |

| Agonist | rM1-CHO | This compound | 1.8 µM | 85% |

| PAM | rM1-CHO | This compound (with EC20 ACh) | 320 nM | 100% |

Data extracted from concentration-response curves presented in foundational studies. EC50 and % Max Response are approximate values for illustrative purposes.[2]

Table 2: Electrophysiological Effects on Synaptic Plasticity in Mouse Prefrontal Cortex (PFC)

| Compound | Concentration | Effect on fEPSP Slope | M1 Receptor-Dependence |

| This compound | 1 µM | Induces sustained Long-Term Depression (LTD) (77.8 ± 4.27%) | Yes (Blocked by VU0255035) |

| This compound | 10 µM | Induces robust LTD (51.8 ± 3.78%) | Yes (Blocked by VU0255035) |

fEPSP: field Excitatory Postsynaptic Potential. Data reflects the normalized fEPSP slope after drug application.[2]

Table 3: In Vivo Behavioral Effects in Mice

| Compound | Dose | Animal Model | Maximum Convulsion Score (Modified Racine Scale) | M1 Receptor-Dependence |

| This compound | 100 mg/kg | Wild Type (C57Bl6/J) | Stage 3 | Yes |

| This compound | 100 mg/kg | M1 Knockout (KO) | No convulsions | Yes |

The modified Racine scale is a measure of seizure severity.[2]

Experimental Protocols

This section details the methodologies used in the key experiments that characterized the ago-PAM activity of this compound.

In Vitro Calcium Mobilization Assay

This assay was used to directly measure the ability of this compound to activate the M1 receptor and trigger a downstream signaling event, the mobilization of intracellular calcium.

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO).

-

Assay Principle: M1 receptors are Gq-coupled. Their activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is measured using a fluorescent calcium indicator.

-

Methodology:

-

rM1-CHO cells are plated in 96-well plates and incubated overnight.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The fluorescent baseline is measured using a fluorescence imaging plate reader (FLIPR).

-

Agonist Mode: Increasing concentrations of this compound are added to the wells, and the change in fluorescence, corresponding to Ca2+ mobilization, is recorded.

-

PAM Mode: A fixed, sub-maximal concentration of acetylcholine (ACh), the endogenous agonist (e.g., EC20), is added to the wells, followed by increasing concentrations of this compound. The potentiation of the ACh response is measured.

-

Data is normalized to the maximum response produced by a saturating concentration of ACh.

-

Brain Slice Electrophysiology

This ex vivo technique was employed to assess the functional consequences of this compound's agonist activity on synaptic transmission and plasticity in a native brain circuit.

-

Preparation: Coronal brain slices (300 µm thick) containing the medial prefrontal cortex (mPFC) are prepared from adult mice.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in layer V of the prelimbic mPFC, evoked by electrical stimulation of layer II/III.

-

Methodology:

-

A stable baseline of fEPSP responses is recorded for at least 20 minutes.

-

This compound (at concentrations of 1 µM or 10 µM) is bath-applied to the slice for 20 minutes.

-

Following drug application, the slice is washed with artificial cerebrospinal fluid (aCSF) for at least 50 minutes.

-

The slope of the fEPSP is measured throughout the experiment to determine changes in synaptic strength. A sustained decrease in the fEPSP slope indicates long-term depression (LTD).

-

To confirm M1 receptor dependence, the experiment is repeated in the presence of a selective M1 antagonist, such as VU0255035.

-

In Vivo Behavioral Convulsion Assay

This in vivo experiment was designed to determine if the ago-PAM activity of this compound translates to adverse cholinergic effects in a whole-animal model.

-

Animal Models: Adult male C57Bl6/J (wild type) mice and M1 receptor knockout (KO) mice.

-

Drug Administration: this compound is formulated (e.g., in 10% Tween 80) and administered via intraperitoneal (i.p.) injection at a high dose (100 mg/kg).

-

Methodology:

-

Mice are administered a single dose of this compound.

-

Animals are observed continuously for 3 hours following administration.

-

The severity of any convulsive behavior is scored using the modified Racine scale (ranging from stage 0 for no effect to stage 5 for severe, tonic-clonic seizures).

-

The behavior of wild-type mice is compared to that of M1 KO mice to confirm that the observed effects are mediated by the M1 receptor.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: M1 receptor signaling cascade initiated by this compound.

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Caption: Workflow for assessing long-term depression (LTD) in PFC slices.

Conclusion

The foundational research on this compound clearly establishes it as a robust M1 ago-PAM. Its intrinsic agonist activity is strongly dependent on receptor expression levels and is directly linked to downstream physiological effects, including the induction of LTD in the prefrontal cortex and severe, M1-mediated convulsions in animal models. This detailed understanding of its ago-PAM nature is critical for the scientific and drug development community. It highlights the importance of characterizing PAMs in multiple systems with varying receptor reserves to fully elucidate their pharmacological profile and predict potential adverse effects. The methodologies and data presented herein serve as a comprehensive guide to the core research that has defined our understanding of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Mobilization Assay of PF-06827443

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of PF-06827443. This compound is an allosteric agonist and positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Activation of the M1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the release of intracellular calcium (Ca2+).[3][4] This assay allows for the quantification of this calcium release, providing a measure of the agonist and PAM potency and efficacy of this compound.

Principle of the Assay

The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells. In its AM ester form, Fluo-4 is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to free Ca2+, the fluorescence of Fluo-4 is significantly increased. By monitoring the change in fluorescence intensity over time using a fluorescence plate reader, the mobilization of intracellular calcium in response to M1 receptor activation by this compound can be measured.[5][6][7] This method allows for the determination of concentration-response curves and the calculation of key pharmacological parameters such as EC50.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation

The following diagram illustrates the signaling pathway leading to calcium mobilization upon activation of the M1 muscarinic acetylcholine receptor.

Caption: M1 Receptor Signaling Pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 muscarinic acetylcholine receptor (rM1-CHO, dM1-CHO, or hM1-CHO).[1]

-

Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-Sensitive Dye: Fluo-4 AM (or a Fluo-4 NW (No-Wash) kit).[5][7]

-

Probenecid (B1678239) (optional but recommended): Anion-exchange transport inhibitor to prevent dye leakage.

-

Test Compound: this compound.

-

Control Agonist: Acetylcholine (ACh).

-

Control Antagonist (optional): A known M1 receptor antagonist for assay validation.

-

Plates: Black-walled, clear-bottom 96-well microplates.

-

Instrumentation: Fluorescence plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm), such as a FLIPR or FlexStation.[5][6]

Experimental Workflow

Caption: In Vitro Calcium Mobilization Assay Workflow.

Step-by-Step Procedure

-

Cell Plating:

-

One day prior to the assay, seed the M1-expressing CHO cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[5]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

On the day of the assay, prepare the Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. If using, include probenecid (typically 2.5 mM) in the loading solution to prevent dye extrusion.[7]

-

Aspirate the cell culture medium from the wells and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.[8] Following this, allow the plate to equilibrate to room temperature for 15-30 minutes.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer. To assess PAM activity, prepare dilutions in the presence of an EC20 concentration of acetylcholine.

-

Prepare control wells containing assay buffer only (vehicle), a maximal concentration of acetylcholine, and if desired, an antagonist.

-

The final concentration of any solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid cell toxicity.[8]

-

-

Calcium Mobilization Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.[8]

-

Add the prepared compound dilutions (e.g., 50 µL) to the wells and continue to record the fluorescence signal for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence (ΔRFU).

-

Plot the ΔRFU against the logarithm of the compound concentration to generate a concentration-response curve.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of compound that elicits 50% of the maximal response).

-

Data Presentation

The following tables summarize expected quantitative data for this compound based on published findings.

Table 1: Agonist Activity of this compound in rM1-CHO Cells

| Parameter | Value |

| Agonist EC50 | 1900 nM |

| % ACh Max Response | 81 ± 5% |

Data from a study using Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor.[1]

Table 2: Positive Allosteric Modulator (PAM) Activity of this compound in rM1-CHO Cells

| Parameter | Value |

| PAM EC50 (in presence of ACh EC20) | 36.1 ± 4.9 nM |

| % ACh Max Response | 97 ± 1% |

Data from a study using Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor in the presence of an EC20 concentration of acetylcholine.[1]

Troubleshooting

-

Low signal-to-noise ratio:

-

Optimize cell seeding density.

-

Ensure proper dye loading and de-esterification.

-

Check the health and viability of the cells.

-

-

High background fluorescence:

-

Ensure complete removal of extracellular dye if not using a no-wash kit.

-

Check for autofluorescence of the test compounds.

-

-

Variability between wells:

-

Ensure uniform cell seeding and compound addition.

-

Check for edge effects in the plate.

-

Conclusion

This in vitro calcium mobilization assay provides a robust and reliable method for characterizing the agonist and positive allosteric modulator activities of this compound on the M1 muscarinic acetylcholine receptor. The detailed protocol and expected data will aid researchers in the successful implementation and interpretation of this assay for drug discovery and development purposes.

References

- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]